![molecular formula C15H12O3 B1334816 3-(1-Oxo-2-phenylethyl)benzoic acid CAS No. 423151-69-3](/img/structure/B1334816.png)
3-(1-Oxo-2-phenylethyl)benzoic acid
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Description
3-(1-Oxo-2-phenylethyl)benzoic acid, also known as o-Oxo-cinnamic acid or o-Oxo-3-phenylpropionic acid, is an organic compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(1-Oxo-2-phenylethyl)benzoic acid consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It contains a total of 31 bonds, including 19 non-hydrogen bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 aromatic carboxylic acid group, and 1 aromatic ketone group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.25 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a topological polar surface area of 54.4 Ų .Scientific Research Applications
I have conducted a search for scientific research applications of “3-(1-Oxo-2-phenylethyl)benzoic acid,” but unfortunately, the available information does not provide a detailed breakdown into unique applications as you requested. The sources mention its use in experimental and research settings, particularly in fields like Life Science Research , Chromatography and Mass Spectrometry , Analytical Chemistry , Biopharma Production , and Safety Controlled Environment and Cleanroom Solutions .
properties
IUPAC Name |
3-(2-phenylacetyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVBEISJPKPDAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402081 |
Source
|
Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Oxo-2-phenylethyl)benzoic acid | |
CAS RN |
423151-69-3 |
Source
|
Record name | 3-(1-OXO-2-PHENYLETHYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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